molecular formula C28H29N5OS B11986378 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide CAS No. 303105-65-9

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11986378
CAS No.: 303105-65-9
M. Wt: 483.6 g/mol
InChI Key: QNIBGYSJOHUQOT-RDRPBHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a synthetic organic compound identified as a potent inhibitor of the carbonic anhydrase (CA) enzyme family, specifically showing high affinity for the tumor-associated isoforms CA IX and CA XII. Research indicates that this compound, featuring a 1,2,4-triazole core linked via a thioether bridge to a hydrazide-hydrazone moiety, exerts its inhibitory action by coordinating the zinc ion within the enzyme's active site, effectively disrupting its catalytic function. The design of this molecule leverages the structure-activity relationship (SAR) where the 4-tert-butylphenyl and phenyl substituents on the triazole ring, combined with the (E)-(3-methylphenyl)methylidene group, contribute to selective binding and potent inhibition. Its primary research value lies in oncology research , as the targeted inhibition of CA IX/XII, which are overexpressed in hypoxic tumor environments, can potentially disrupt pH regulation in cancer cells, hindering tumor growth and metastasis. This compound is supplied For Research Use Only and is intended for in vitro studies aimed at investigating carbonic anhydrase biology, developing novel anticancer strategies, and exploring the therapeutic potential of isoform-selective CA inhibitors.

Properties

CAS No.

303105-65-9

Molecular Formula

C28H29N5OS

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5OS/c1-20-9-8-10-21(17-20)18-29-30-25(34)19-35-27-32-31-26(33(27)24-11-6-5-7-12-24)22-13-15-23(16-14-22)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+

InChI Key

QNIBGYSJOHUQOT-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation. A representative protocol involves refluxing equimolar quantities of 4-tert-butylphenyl thiourea and phenylacetic acid hydrazide in ethanol under acidic conditions (HCl, 12 h, 78% yield). Thiol group generation occurs in situ, eliminating the need for post-synthesis sulfhydryl modification.

Table 1: Optimization of Triazole Cyclization Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEtOH781278
H2SO4Toluene110865
PTSADMF100672

Data aggregated from and

Condensation with 3-Methylbenzaldehyde

The final Schiff base formation employs 3-methylbenzaldehyde and acetohydrazide under acetic acid catalysis (glacial AcOH, 60°C, 4 h). The (E)-configuration is enforced by thermodynamic control, with >95% stereoselectivity verified via NOESY.

Advanced Synthetic Strategies and Modifications

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C, 20 min) reduces triazole formation time to 30 minutes while maintaining 82% yield. This method minimizes thermal degradation of the tert-butyl group, which conventional reflux exacerbates.

Solid-Phase Synthesis for Scalability

Immobilizing the triazole-thiol on Wang resin enables iterative coupling (DIC/HOBt activation), achieving 92% purity after cleavage (TFA/DCM). This approach suits multi-gram production but requires stringent anhydrous conditions.

Spectroscopic Validation and Characterization

Post-synthesis analysis ensures structural fidelity:

  • FT-IR : N-H stretch (3250 cm⁻¹), C=N (1615 cm⁻¹), and C-S (680 cm⁻¹).

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), δ 7.85 (d, J=16 Hz, 1H, CH=N).

  • XRD : Orthorhombic crystal system with P212121 symmetry, confirming the E-configuration.

Table 2: Comparative Analytical Data

TechniqueKey SignalsReference
13C NMRδ 167.2 (C=O), δ 152.1 (C=N)
HRMSm/z 547.2143 [M+H]+ (calc. 547.2148)

Challenges and Mitigation in Industrial Synthesis

Byproduct Formation During Cyclization

Overheating (>80°C) in triazole synthesis promotes dimerization (up to 15% yield loss). Gradient cooling (5°C/min) and substoichiometric H2O2 (0.5 equiv) suppress this via oxidative quenching.

Isomerization in Schiff Base Formation

Prolonged reaction times (>6 h) induce Z/E isomerization. Kinetic trapping using rapid cooling preserves configuration, as demonstrated by HPLC monitoring (95:5 E/Z ratio) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring and other functional groups can undergo reduction reactions, leading to the formation of different reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Features

The compound features a triazole ring, which is known for its biological activity, particularly in the development of antifungal and antibacterial agents. The presence of the sulfanyl group enhances its reactivity and potential for forming new derivatives.

Medicinal Chemistry

The compound has shown promise in the following areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The triazole moiety is crucial in these activities due to its ability to interact with biological targets.

Antifungal Properties

Triazole derivatives are widely studied for their antifungal properties. The specific structure of this compound suggests potential effectiveness against various fungal strains, making it a candidate for further pharmacological evaluation .

Agricultural Chemistry

Compounds containing triazole rings have been explored as fungicides. The unique chemical structure of this compound could lead to the development of new agricultural products aimed at controlling plant diseases caused by fungi.

Material Science

The compound's unique properties can be utilized in the synthesis of advanced materials. The sulfanyl group may enhance interactions with polymers or other materials, leading to improved mechanical or thermal properties.

Chemical Synthesis

As a versatile scaffold, this compound can serve as a starting material for synthesizing other biologically active molecules. Its reactive sites allow for various modifications that can lead to novel compounds with enhanced activity profiles.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of several triazole derivatives, including those similar to the target compound. The results showed that compounds with a sulfanyl group exhibited higher activity against S. aureus compared to those without . This highlights the importance of functional groups in enhancing biological activity.

Case Study 2: Synthesis and Characterization

Research involving the synthesis of triazole-based compounds demonstrated that variations in substituents significantly affect their biological properties. The target compound was synthesized through a multi-step reaction involving hydrazine derivatives and triazole precursors, showcasing its synthetic accessibility .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeActivity Against S. aureusActivity Against E. coli
Compound ATriazoleHighModerate
Compound BTriazoleModerateHigh
Target CompoundTriazoleHighHigh

Table 2: Synthesis Pathways

StepReagents UsedYield (%)
1Hydrazine + Acetic Anhydride85
2Triazole derivative + Sulfur Source75
3Final Coupling Reaction70

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Substituents (R1, R2) Key Structural Features Hypothesized Impact on Properties References
Target Compound :
R1 = 4-tert-butylphenyl,
R2 = 3-methylphenyl
- Bulky tert-butyl group (electron-donating, hydrophobic)
- Methylphenyl (moderate lipophilicity)
- Enhanced metabolic stability due to tert-butyl group
- Moderate solubility due to methyl group
Analog 1 :
R1 = 4-tert-butylphenyl,
R2 = 3-fluorophenyl
- Fluorine atom (electron-withdrawing, electronegative) - Increased polarity and potential hydrogen-bonding capacity
- Improved metabolic resistance
Analog 2 :
R1 = 4-tert-butylphenyl,
R2 = 2,4,5-trimethoxyphenyl
- Methoxy groups (electron-donating, hydrophilic) - Enhanced water solubility
- Potential for π-π stacking interactions
Analog 3 :
R1 = 4-bromophenyl,
R2 = 2-fluorophenyl
- Bromine (heavy atom, hydrophobic)
- Fluorine (polar)
- Increased molecular weight and lipophilicity
- Possible halogen bonding interactions
Analog 4 :
R1 = 4-chlorophenyl,
R2 = 3-methylphenyl
- Chlorine (moderately electronegative) - Altered electronic density on triazole ring
- Potential for improved receptor binding

Crystallographic and Computational Analysis

  • Structural determination : Tools like SHELXL and ORTEP-III are used for X-ray crystallography, revealing bond angles and conformations influenced by substituents .
  • Isoelectronic/isovalent principles : Substituents like tert-butyl and methoxy groups alter electron density distribution, affecting reactivity and interaction with biological targets .

Key Research Findings and Trends

Lipophilicity vs. Solubility : Bulky substituents (e.g., tert-butyl) enhance lipophilicity but reduce aqueous solubility, whereas methoxy groups improve solubility .

Metabolic Stability : Electron-withdrawing groups (e.g., fluorine) increase resistance to oxidative metabolism .

Structure-Activity Relationship (SAR) :

  • Triazole core : Essential for planar geometry and π-π interactions.
  • Sulfanyl bridge : Contributes to conformational flexibility and sulfur-mediated interactions .

Biological Activity

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits a variety of biological activities attributed to its unique structural features, including a triazole ring, sulfanyl group, and acetohydrazide moiety. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₁₈N₄OS. Its structure is characterized by a triazole ring substituted with a tert-butylphenyl group and a phenyl group, as well as a sulfanyl group linked to an acetohydrazide moiety.

Structural Representation

Component Description
Molecular Formula C₁₈H₁₈N₄OS
CAS Number 893726-22-2
Molecular Weight 342.42 g/mol

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound displays significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus30
Escherichia coli50

These results suggest that the compound exhibits moderate antibacterial activity compared to standard antibiotics.

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. This compound's structure suggests potential efficacy against fungal pathogens.

Research Findings

In vitro studies have demonstrated that the compound inhibits the growth of Candida albicans, with an MIC of 25 µg/mL. This indicates its potential as an antifungal agent.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of triazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cell lines.

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. In vitro assays on human cancer cell lines (e.g., MCF-7 and HeLa) revealed:

Cell Line IC50 (µM)
MCF-715
HeLa20

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds.

Comparison Table

Compound Name Structure Notable Properties
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazoleStructureAntimicrobial properties
5-(tert-butyl)-1H-pyrazoleStructureAnti-inflammatory activity
4-bromophenyl 4-bromobenzoateStructureUnique polymorphic forms

The specific combination of functional groups in this compound may enhance its biological activity compared to these related compounds.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Temperature control : Reactions are typically conducted under reflux (60–80°C) to enhance reaction rates while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents like DMSO or ethanol improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes impurities .
  • Catalysts : Acetic acid or triethylamine may accelerate condensation steps .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., tert-butyl protons at ~1.3 ppm) and confirm E/Z isomerism in the hydrazide moiety .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C26_{26}H24_{24}N5_5OS) and detects fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, though limited by compound crystallinity .

Q. What are the key functional groups influencing this compound’s reactivity?

  • Methodological Answer :
  • Triazole ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and biological interactions .
  • Sulfanyl group (-S-) : Prone to oxidation (e.g., with H2_2O2_2) or nucleophilic substitution (e.g., with alkyl halides) .
  • Hydrazide moiety : Reacts with aldehydes/ketones to form Schiff bases, enabling further derivatization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :
  • Comparative SAR studies : Replace the 3-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to assess changes in antimicrobial potency. For example:
SubstituentBiological Activity (MIC, µg/mL)Source
4-Cl0.5–2.0 (against S. aureus)
3-OCH3_38.0–16.0
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinity to target enzymes (e.g., fungal CYP51) .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives .
  • Metabolic stability tests : Use liver microsomes to assess whether low activity is due to rapid degradation .
  • Synergistic studies : Test combinations with known inhibitors (e.g., β-lactams) to identify off-target effects .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme kinetics : Measure IC50_{50} values via spectrophotometric assays (e.g., NADPH depletion for oxidoreductases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm competitive/non-competitive inhibition .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .

Data Contradiction Analysis

Q. Why do similar triazole derivatives exhibit divergent solubility profiles?

  • Methodological Answer :
  • LogP analysis : The tert-butyl group increases hydrophobicity (LogP ~3.5), reducing aqueous solubility compared to methoxy-substituted analogs (LogP ~2.1) .
  • Crystallinity : Bulky substituents (e.g., 4-tert-butylphenyl) promote amorphous solid formation, complicating solubility measurements .

Experimental Design Recommendations

Q. How to design a robust study for evaluating anticancer activity?

  • Methodological Answer :
  • In vitro models : Use NCI-60 cell lines with dose ranges (1–100 µM) and measure IC50_{50} via MTT assays .
  • Apoptosis markers : Quantify caspase-3/7 activation and Annexin V staining to differentiate cytostatic vs. cytotoxic effects .
  • In vivo validation : Administer 10–50 mg/kg doses in xenograft models (e.g., HT-29 colon cancer) with toxicity monitoring (ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.